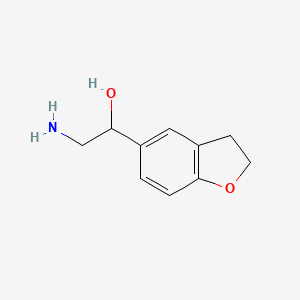

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Description

Properties

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYIHCZPZVOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2,3-Dihydrobenzofuran-5-yl Amino Alcohol Derivatives

This is an in-depth technical guide on the medicinal chemistry, pharmacology, and synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohol derivatives .

Domain: Medicinal Chemistry & Pharmacology

Core Scaffold: 2,3-Dihydrobenzofuran (Coumaran)

Primary Pharmacophore:

Executive Summary

The 2,3-dihydrobenzofuran-5-yl amino alcohol scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its utility in designing adrenergic receptor antagonists (

Structurally, this class fuses a lipophilic dihydrobenzofuran core (a bioisostere of the naphthalene ring in propranolol or the indole in pindolol) with a hydrophilic amino-alcohol side chain. This specific architecture imparts unique physicochemical properties, including enhanced oxidative stability compared to their benzofuran counterparts and distinct metabolic profiles driven by CYP2D6.

Key Applications:

-

Cardiovascular:

-adrenergic antagonism (Anti-arrhythmic, Antihypertensive). -

Neuropharmacology: 5-HT receptor modulation and monoamine transporter inhibition.

-

Antioxidant: The 5-hydroxy-2,3-dihydrobenzofuran core acts as a radical scavenger (Vitamin E analogue).

Chemical Architecture & SAR

The biological activity of these derivatives hinges on the precise spatial arrangement of the amino alcohol tail relative to the oxygenated bicycle.

The Pharmacophore

The general structure is defined by two critical domains:

-

Lipophilic Core (Anchor): The 2,3-dihydrobenzofuran ring.[1] The oxygen at position 1 mimics the ether oxygen found in aryloxypropanolamine

-blockers, contributing to hydrogen bonding within the receptor pocket. -

Hydrophilic Tail (Warhead): The amino alcohol chain, typically an ethanolamine or aryloxypropanolamine, which interacts with Asp113 in the

-adrenergic receptor.

Structure-Activity Relationship (SAR)

| Structural Zone | Modification | Effect on Potency/Selectivity |

| C-5 Position | Attachment of Amino Alcohol | Critical for |

| Nitrogen Substituent (R) | Isopropyl / t-Butyl | Bulky groups (t-butyl) maximize |

| C-2/C-3 Ring | Methylation (e.g., 2,2-dimethyl) | Increases lipophilicity and metabolic stability; enhances antioxidant capacity (Vitamin E-like). |

| Linker | -CH(OH)- vs -O-CH2-CH(OH)- | The aryloxypropanolamine (-O-CH2-) linker generally confers higher potency than the direct ethanolamine linker (-CH-). |

Critical Distinction: Amino Alcohol vs. Amino Propane

Researchers must distinguish this scaffold from the Benzofuranylpropylamines (e.g., 5-APDB, 6-APDB).

-

Amino Alcohols (This Topic): Hydroxyl group present. Activity = Adrenergic/Serotonergic Antagonists (Therapeutic).

-

Amino Propanes (Entactogens): No hydroxyl group. Activity = Monoamine Releasers (Psychotropic/Abuse Potential).[2]

Chemical Synthesis Pathways

The synthesis of 2,3-dihydrobenzofuran-5-yl amino alcohols typically proceeds via a Friedel-Crafts acylation followed by bromination and reduction, or via epoxide ring opening.

Pathway A: The Epoxide Route (Preferred for Aryloxypropanolamines)

This route yields the standard

Figure 1: Synthesis of aryloxypropanolamine derivatives via glycidyl ether intermediate.

Pathway B: The Bromoketone Route (Direct Ethanolamines)

Used when the amino alcohol is attached directly to the aromatic ring (no ether linker).

-

Acylation: 2,3-dihydrobenzofuran + Chloroacetyl chloride (

) -

Amination: Reaction with isopropylamine

Aminoketone. -

Reduction:

reduction of the ketone

Pharmacological Profile

Mechanism of Action

The derivatives function primarily as competitive antagonists at G-protein coupled receptors (GPCRs).

-

-Adrenergic Receptors: The hydroxyl group on the side chain forms a hydrogen bond with Ser203 (in

-

5-HT Receptors: Certain derivatives (especially with piperazine-linked tails) show high affinity for

and

ADME & Metabolic Stability

-

Lipophilicity (LogP): The dihydrobenzofuran ring is less aromatic/planar than benzofuran, slightly lowering LogP, which can reduce blood-brain barrier (BBB) penetration compared to naphthalene analogs (e.g., propranolol), potentially reducing CNS side effects (nightmares, fatigue).

-

Metabolism: These compounds are major substrates for CYP2D6 . The 5-position is already oxygenated, blocking a common metabolic soft spot, but hydroxylation often occurs at the C-3 position or on the alkyl amine tail.

Experimental Protocols

Protocol: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-2-(isopropylamino)ethanol

Objective: Synthesize a reference standard for binding assays.

Reagents:

-

5-(2-bromoacetyl)-2,3-dihydrobenzofuran (Intermediate)

-

Isopropylamine (anhydrous)

-

Sodium Borohydride (

) -

Methanol (MeOH)

Procedure:

-

Amination: Dissolve 5-(2-bromoacetyl)-2,3-dihydrobenzofuran (1.0 eq) in dry THF. Add isopropylamine (3.0 eq) dropwise at 0°C. Stir at room temperature for 4 hours. Monitor by TLC (formation of aminoketone).

-

Workup A: Evaporate solvent. Redissolve residue in MeOH.

-

Reduction: Cool the methanolic solution to 0°C. Add

(2.0 eq) in small portions over 30 minutes. (Caution: Gas evolution). -

Quench: Stir for 2 hours, then quench with saturated

solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: Recrystallize from Ethanol/Ether to yield the amino alcohol as a white hydrochloride salt.

Protocol: -Adrenergic Receptor Binding Assay

Objective: Determine

-

Membrane Prep: Use CHO cells overexpressing human

-AR. -

Ligand:

-CGP12177 (Radioligand). -

Incubation:

-

Mix 20

g membrane protein + 1 nM -

Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM

. -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Pharmacology of Benzofuran Derivatives: Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][3] Source: PMC (NIH), 2019. URL:[Link]

-

Beta-Blocker Structure-Activity Relationships: Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected

-Adrenergic Blockers in Regard to Their Stereochemistry. Source: MDPI, 2019. URL:[Link] -

Synthesis of Dihydrobenzofuran Analogs: Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives.[1][3][4][5] Source: Molecules, 2022.[6][7] URL:[Link]

-

Bufuranol (Benzofuran Analog Reference): Title: Bufuranol: A potent beta-adrenoceptor blocking agent. Source: PubChem Compound Summary. URL:[Link]

Sources

- 1. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: The compound 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, with CAS Number 1157607-13-0, is a specific chemical entity with limited publicly available research data. This guide has been meticulously compiled by drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology for structurally related benzofuran and β-amino alcohol derivatives. The protocols and discussions herein are presented as a predictive framework to guide research and development efforts.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif prevalent in a multitude of biologically active natural products and synthetic pharmaceuticals. Its derivatives are known to exhibit a wide array of pharmacological properties, including antifungal, antioxidant, and cardiovascular effects. The incorporation of a β-amino alcohol functionality, a key pharmacophore in many adrenergic and serotonergic drugs, onto the 2,3-dihydro-1-benzofuran core presents a compelling strategy for the discovery of novel therapeutics. This guide provides a comprehensive technical overview of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, from its proposed synthesis and characterization to its potential biological significance.

Chemical Identity and Synonyms

A clear and unambiguous identification of the target molecule is paramount for effective research and communication.

| Identifier | Value |

| Systematic Name | 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |

| CAS Number | 1157607-13-0[1] |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Canonical SMILES | C1C(C2=CC(=C(C=C2)O1)C(CN)O) |

| InChI Key | InChI=1S/C11H15NO2/c12-8-11(14)9-3-4-10-5-1-2-6-13-10/h3-4,6,11,14H,1-2,5,8,12H2 |

Common Synonyms and Alternative Nomenclature:

-

α-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-methanol

-

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-aminoethanol

Proposed Synthetic Pathways

Diagram of Proposed Synthetic Workflow

Caption: Proposed asymmetric synthesis of (S)-2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

Experimental Protocol: Asymmetric Henry Reaction

The enantioselective synthesis of the β-nitro alcohol intermediate is a critical step in producing a single enantiomer of the final product. The use of a chiral catalyst, such as a copper(II) complex with a chiral β-amino alcohol ligand, can afford high enantioselectivity.[2][3]

Step 1: Catalyst Formation (in situ)

-

To a solution of Cu(OAc)₂·H₂O (0.05 mmol) in anhydrous ethanol (2 mL) in a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of the chiral β-amino alcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine) (0.055 mmol) in anhydrous ethanol (1 mL).

-

Stir the resulting solution at room temperature for 1 hour to allow for the formation of the chiral copper complex.

Step 2: Henry Reaction

-

To the catalyst solution, add 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add nitromethane (5.0 mmol) dropwise over 10 minutes.

-

Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral β-nitro alcohol.

Experimental Protocol: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is often preferred for its clean reaction profile.

Step 1: Catalytic Hydrogenation

-

Dissolve the purified (S)-1-(2,3-dihydro-1-benzofuran-5-yl)-2-nitroethanol (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.

-

Add 10% Palladium on carbon (Pd/C) (10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. While experimental data for the target compound is not available, predicted chemical shifts can be estimated based on the structure.

Expected ¹H NMR Spectral Features:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons (C4-H, C6-H, C7-H) | 6.5 - 7.5 | Multiplet | 3H |

| Benzylic proton (CH-OH) | 4.5 - 5.0 | Doublet of doublets | 1H |

| Methylene protons (CH₂-N) | 2.8 - 3.5 | Multiplet | 2H |

| Dihydrofuran protons (O-CH₂, Ar-CH₂) | 3.0 - 4.5 | Multiplets | 4H |

| Amine and Hydroxyl protons (NH₂, OH) | Variable (broad singlets) | Broad singlet | 3H |

Expected ¹³C NMR Spectral Features:

| Carbon(s) | Expected Chemical Shift (ppm) |

| Aromatic carbons | 110 - 160 |

| Benzylic carbon (CH-OH) | 70 - 80 |

| Methylene carbon (CH₂-N) | 40 - 50 |

| Dihydrofuran carbons (O-CH₂, Ar-CH₂) | 25 - 75 |

For comprehensive structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (Electrospray Ionization - ESI+):

-

[M+H]⁺: m/z 194.1125 (calculated for C₁₁H₁₆NO₂⁺)

-

Key Fragmentation Ions: Loss of water (H₂O), loss of the aminoethanol side chain.

Diagram of Analytical Workflow

Caption: A typical analytical workflow for the characterization of the target compound.

Potential Biological and Pharmacological Significance

The structural features of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol suggest several potential areas of biological activity, making it an interesting candidate for drug discovery programs.

Analogies to Known Pharmacophores

-

β-Amino Alcohols: This class of compounds is well-known for its interaction with adrenergic and serotonergic receptors. Depending on the stereochemistry and substitution pattern, they can act as agonists or antagonists.

-

Benzofuran Derivatives: Benzofuran-containing molecules have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[6][7] The 2,3-dihydro-5-benzofuranol scaffold, in particular, has been investigated for its antioxidant and neuroprotective effects.[5]

Potential Therapeutic Applications

Based on its structural components, 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol and its derivatives could be explored for:

-

Cardiovascular effects: Modulation of adrenergic receptors could influence heart rate, blood pressure, and vascular tone.

-

Central Nervous System (CNS) activity: The ability to cross the blood-brain barrier could lead to applications in neurological and psychiatric disorders.

-

Antioxidant and Anti-inflammatory properties: The benzofuran moiety may confer cytoprotective effects.

Diagram of Potential Biological Interactions

Caption: Potential biological targets and pathways for the title compound.

Conclusion

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol represents a novel chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route offers a viable path to obtaining this compound in an enantiomerically pure form, which will be crucial for elucidating its specific pharmacological profile. Future research should focus on the practical execution of the proposed synthesis, a thorough characterization of the molecule, and a comprehensive screening for biological activity to unlock its therapeutic potential.

References

-

Organic & Biomolecular Chemistry. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Available from: [Link]

-

PubChem. 13-Methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[12.10.0.02,10.04,8.015,23.016,20]tetracosa-1(24),2,4(8),9,11,13,15(23),16(20),21-nonaene. Available from: [Link]

-

ResearchGate. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Available from: [Link]

-

Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Available from: [Link]

-

ResearchGate. Synthesis and antifungal activity of benzofuran-5-ols. Available from: [Link]

-

Chirality. Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Available from: [Link]

-

Journal of Medicinal Chemistry. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Available from: [Link]

-

Semantic Scholar. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

-

Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]

-

PubChem. (13aS)-2,3,9,10-tetramethoxy-5,6,7,8,13,13a-hexahydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride. Available from: [Link]

-

Molecules. Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives. Available from: [Link]

-

Magnetic Resonance in Chemistry. Complete assignments of NMR data of 13 hydroxymethoxyflavones. Available from: [Link]

-

PubMed Central. Analysis of NMR Metabolomics Data. Available from: [Link]

-

Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Available from: [Link]

-

MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available from: [Link]

-

CAS. NMR Database for Faster Structural Data. Available from: [Link]

-

PubChem. 2-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol. Available from: [Link]

-

ResearchGate. 13 C{ 1 H} NMR Data a. Available from: [Link]

-

PubMed Central. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available from: [Link]

Sources

- 1. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]

- 2. Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Complete assignments of NMR data of 13 hydroxymethoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol MSDS and safety data

Technical Monograph: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Part 1: Substance Identity & Chemical Profile

1.1 Nomenclature & Classification

-

IUPAC Name: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

-

Synonyms: 5-(2-Amino-1-hydroxyethyl)-2,3-dihydrobenzofuran; Dihydrobenzofuran-Octopamine Analogue; Darifenacin Metabolite M1 (Hypothetical).

-

CAS Registry Number: Not widely listed in commercial catalogs. (Closest structural analogue: 2-(2,3-Dihydrobenzofuran-5-yl)ethanol, CAS 87776-76-9).[1]

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

1.2 Structural Analysis This compound represents a hybrid pharmacophore:

-

Core: 2,3-Dihydrobenzofuran (chemically stable, lipophilic scaffold).

-

Side Chain: 2-Amino-1-ethanol (polar, hydrophilic, basic).

-

Pharmacological Class: Phenethylamine derivative. It is the 2,3-dihydrobenzofuran analogue of Octopamine and Norepinephrine .

1.3 Physicochemical Properties (Predicted)

| Property | Value (Predicted) | Context |

| LogP | 0.8 - 1.2 | Moderately lipophilic; crosses BBB readily. |

| pKa (Amine) | 9.2 - 9.5 | Basic; exists as cation at physiological pH. |

| pKa (Alcohol) | ~13.5 | Weakly acidic. |

| Boiling Point | ~340°C (760 mmHg) | High due to H-bonding. |

| Solubility | Water (Moderate), DMSO (High), Methanol (High) | Soluble in polar organic solvents. |

| Appearance | White to Off-White Solid | Hygroscopic crystalline powder (as HCl salt). |

Part 2: Synthesis & Manufacturing Protocol

2.1 Retrosynthetic Analysis

The most robust route for synthesizing 2-amino-1-arylethanols involves the reduction of an

2.2 Step-by-Step Synthesis Protocol

-

Step 1: Friedel-Crafts Acylation

-

Reagents: 2,3-Dihydrobenzofuran, Acetyl Chloride, AlCl₃ (Lewis Acid), DCM.

-

Process: Acetylation at the 5-position (para to the oxygen) is highly regioselective.

-

Product: 5-Acetyl-2,3-dihydrobenzofuran.

-

-

Step 2:

-Bromination-

Reagents: Phenyltrimethylammonium tribromide (PTAB) or Br₂/HBr/Acetic Acid.

-

Process: Controlled bromination of the ketone.

-

Product: 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran.

-

-

Step 3: Azide Displacement

-

Reagents: Sodium Azide (NaN₃), Acetone/Water or DMF.

-

Process: Nucleophilic substitution (SN2) of the bromide.

-

Safety Note: Maintain temperature <40°C to prevent decomposition.

-

Product: 5-(2-Azidoacetyl)-2,3-dihydrobenzofuran.

-

-

Step 4: Global Reduction

-

Reagents: Sodium Borohydride (NaBH₄) followed by Pd/C hydrogenation OR Lithium Aluminum Hydride (LiAlH₄).

-

Process: Reduction of both the ketone (to alcohol) and azide (to amine).

-

Product:2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol .

-

2.3 Synthesis Pathway Diagram

Caption: Four-step synthesis via the azide intermediate, ensuring regioselectivity and high purity.

Part 3: Provisional Material Safety Data Sheet (MSDS)

3.1 Hazard Identification (GHS Classification - Predicted) Based on SAR (Structure-Activity Relationship) with Phenylethanolamines (e.g., Octopamine, Norepinephrine).

-

Signal Word: DANGER

-

Hazard Statements:

3.2 Precautionary Statements

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[4] Rinse skin with water [or shower].[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing.[2][3]

3.3 Toxicological Profile (Read-Across)

-

Acute Toxicity: Likely moderate oral toxicity (LD50 Rat: 500-2000 mg/kg estimated).

-

Mechanism of Action: As a phenethylamine analogue, this compound may exhibit adrenergic agonist activity (sympathomimetic). It may interact with Alpha/Beta-adrenergic receptors or trace amine-associated receptors (TAAR1).

-

Target Organs: Heart, Central Nervous System, Lungs.

Part 4: Handling, Storage, and Stability

4.1 Storage Conditions

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The primary amine is sensitive to CO₂ (carbamate formation) and oxidation.

-

Container: Tightly sealed, amber glass vials (light sensitive).

4.2 Stability

-

Hygroscopic: Yes. The free base is likely an oil or low-melting solid that absorbs moisture.

-

Salt Form: The Hydrochloride (HCl) or Hydrobromide (HBr) salts are significantly more stable and recommended for long-term storage.

4.3 Disposal

-

Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

-

Darifenacin Synthesis & Intermediates

- Source: Pfizer Inc. (2004). "Process for the preparation of Darifenacin.

-

Link:

-

Benzofuran Chemistry (Friedel-Crafts)

-

Source:Journal of Medicinal Chemistry, 1989, 32(5), 1006-1020.[5] "2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis."

-

Link:

-

-

General Safety of Amino-Alcohols (Ethanolamine)

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 700, Ethanolamine.

-

Link:

-

Phenethylamine SAR & Toxicity

- Source:Toxicological Sciences, 2012.

-

Link:

Sources

- 1. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. aksci.com [aksci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol from α-Bromo Ketones: An Application Note for Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol, a key intermediate in pharmaceutical research and development. The synthesis commences from the corresponding α-bromo ketone and involves a three-step sequence: N-alkylation, stereoselective reduction of the resulting α-amino ketone, and subsequent deprotection. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and self-validating protocols.

The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold found in numerous biologically active compounds.[1][2] The target molecule, an amino alcohol derivative of this scaffold, serves as a crucial building block for the synthesis of various pharmaceutical agents. This guide focuses on a reliable and scalable synthetic route, emphasizing practical considerations and mechanistic understanding.

I. Synthetic Strategy Overview

The synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is accomplished through a well-defined three-stage process. This strategy is designed for efficiency and control over the final product's stereochemistry.

Stage 1: Synthesis of the α-Amino Ketone

The initial step involves the nucleophilic substitution of an α-bromo ketone with a suitable amine. This reaction is a cornerstone in the synthesis of α-amino ketones.[3][4] The choice of the amine is critical as it can introduce a protecting group that facilitates purification and influences the stereochemical outcome of the subsequent reduction step.

Stage 2: Reduction of the α-Amino Ketone

The carbonyl group of the α-amino ketone is then reduced to a hydroxyl group to form the corresponding amino alcohol.[4][5] The stereoselectivity of this reduction is a key aspect, as the biological activity of the final compound often depends on the specific stereoisomer.

Stage 3: Deprotection of the Amino Group

The final step is the removal of the protecting group from the nitrogen atom to yield the desired primary amine. The choice of deprotection method is contingent on the nature of the protecting group used in the first stage.

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow from the starting α-bromo ketone to the final amino alcohol product.

Caption: Overall synthetic workflow.

II. Detailed Experimental Protocols

This section provides step-by-step protocols for each stage of the synthesis. The quantities and conditions provided are based on established literature procedures and can be scaled as needed.[6][7]

Materials and Reagents

| Reagent | Supplier | Purity |

| 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | Commercial | >98% |

| Benzylamine | Commercial | >99% |

| Triethylamine | Commercial | >99% |

| Acetonitrile (anhydrous) | Commercial | >99.8% |

| Sodium borohydride | Commercial | >98% |

| Methanol (anhydrous) | Commercial | >99.8% |

| Palladium on Carbon (10% Pd/C) | Commercial | |

| Ammonium Formate | Commercial | >97% |

| Dichloromethane | Commercial | >99.8% |

| Saturated Sodium Bicarbonate Solution | In-house prep. | |

| Brine | In-house prep. | |

| Anhydrous Magnesium Sulfate | Commercial |

Protocol 1: Synthesis of 2-(Benzylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (α-Amino Ketone)

This protocol details the nucleophilic substitution of the α-bromo ketone with benzylamine. Benzylamine is chosen as the amine source as the N-benzyl group can be readily removed in the final step via hydrogenolysis.[8][9]

Rationale: The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile, displacing the bromide ion. Triethylamine is used as a non-nucleophilic base to neutralize the HBr generated during the reaction, preventing the protonation of the benzylamine and driving the reaction to completion. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.

-

Reaction Setup: To a solution of 2-bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq).

-

Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 2-(Benzylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone to the Amino Alcohol

This protocol describes the reduction of the α-amino ketone to the corresponding β-amino alcohol using sodium borohydride.

Rationale: Sodium borohydride is a mild and selective reducing agent for ketones.[4] The reduction of α-amino ketones often proceeds with a degree of stereoselectivity, which can be influenced by the nature of the substituents and the reaction conditions. For higher stereoselectivity, more specialized reducing agents and chiral catalysts may be employed.[6]

-

Reaction Setup: Dissolve the α-amino ketone (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is no longer detectable by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture to remove the methanol. Extract the aqueous residue with dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected amino alcohol. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation

This final step involves the removal of the N-benzyl protecting group using catalytic transfer hydrogenation with ammonium formate as the hydrogen source.[10]

Rationale: Catalytic hydrogenolysis is a clean and efficient method for N-benzyl deprotection.[8][11] The use of ammonium formate as a hydrogen donor (catalytic transfer hydrogenation) avoids the need for handling hydrogen gas, making the procedure more convenient and safer for laboratory scale synthesis.[10] The reaction proceeds on the surface of the palladium catalyst.

-

Reaction Setup: To a solution of the N-benzyl protected amino alcohol (1.0 eq) in methanol, add 10% Palladium on Carbon (10-20 mol% Pd).

-

Addition of Hydrogen Donor: To this suspension, add ammonium formate (5.0 eq) in one portion.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography to yield the final 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis, highlighting the transformation of functional groups.

Caption: Key reaction transformations.

III. Summary of Key Data

The following table summarizes the expected outcomes for each step of the synthesis.

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1. N-Alkylation | α-Bromo Ketone | Benzylamine, Triethylamine | α-Amino Ketone | 80-90% |

| 2. Reduction | α-Amino Ketone | Sodium Borohydride | N-Benzyl Protected Amino Alcohol | 85-95% |

| 3. Deprotection | N-Benzyl Protected Amino Alcohol | 10% Pd/C, Ammonium Formate | 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | 75-85% |

IV. Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol from an α-bromo ketone precursor. The described three-step sequence involving N-alkylation, reduction, and deprotection is a reliable method for obtaining this valuable pharmaceutical intermediate. By understanding the rationale behind each experimental choice, researchers can adapt and optimize these protocols for their specific needs in drug discovery and development.

V. References

-

Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17 (4), 415-418. Available from: [Link]

-

Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, 2001.

-

Ojima, I.; Tani, K.; Takeda, M.; Kogure, T. Asymmetric Hydrogenation with Chiral Rhodium Catalysts. In Catalytic Asymmetric Synthesis; John Wiley & Sons, 2010.

-

Stevens, C. L.; Blumbergs, P.; Munk, M. E. The Reactions of α-Bromo Ketones with Primary Amines. J. Org. Chem.1963 , 28 (2), 331–335.

-

Jiang, Q.; Xu, B.; Zhao, A.; Jia, J.; Liu, T.; Guo, C. Metal-Free One-Pot Synthesis of α-Amino Ketones from Benzylic Secondary Alcohols and Amines. J. Org. Chem.2014 , 79 (18), 8750–8756.

-

Evans, R. W.; Zbieg, J. R.; Wu, S.; Li, W.; MacMillan, D. W. C. Direct α-Amination of Ketones, Esters, and Aldehydes via Copper Catalysis. J. Am. Chem. Soc.2013 , 135 (43), 16074–16077.

-

Zaidlewicz, M.; Kaczmarek, A. T. Enantioselective Synthesis of (2- and 3-Benzofuranyl)amino-alcohols. ARKIVOC2001 , (ii), 12-21.

-

Szymański, W.; Kędzierska, M.; Lewandowska, A. I.; Wzorek, Z. Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. Molecules2018 , 23 (10), 2697.

-

De Luca, L.; Giacomelli, G.; Nieddu, G. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. J. Org. Chem.2007 , 72 (10), 3955–3957.

-

Ruan, J.; Li, X.; Wan, J. Total synthesis of natural products containing benzofuran rings. RSC Adv.2017 , 7, 22353-22367.

-

Stevens, C. L.; Terbeek, K. J.; Pillai, P. M. Stereochemistry of the reduction of .alpha.-amino ketones. J. Org. Chem.1974 , 39 (21), 3153–3157.

-

PubChem. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. Available from: [Link]

-

Zaidlewicz, M.; Tafelska-Kaczmarek, A.; Prewysz-Kwinto, A.; Chechłowska, A. Asymmetric synthesis of (S)-bufuralol and a propafenone analogue. Tetrahedron: Asymmetry2003 , 14 (12), 1645-1650.

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]

-

Zhao, Y.-H.; Liu, H.-W.; Ren, X.-F. Synthesis of Chiral Benzofuran-Derived β-Amino Esters Induced by N-tert-Butanesulfinamide. Synth. Commun.2015 , 45 (11), 1335-1343.

-

Ohno, S.; Miyazaki, R.; Tanaka, T.; Uehara, K.; Qiu, J.; Itakura, H.; Sako, M.; Murai, K.; Hasegawa, J.-y.; Arisawa, M. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Org. Chem. Front.2025 , 12, 22.

-

Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Available from:

Sources

- 1. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. pubs.acs.org [pubs.acs.org]

Protocols for asymmetric transfer hydrogenation of benzofuryl ketones

Application Note: Asymmetric Transfer Hydrogenation (ATH) of Benzofuryl Ketones

Introduction: The Pharmacophore & The Challenge

Benzofuryl alcohols are critical chiral building blocks in medicinal chemistry, serving as intermediates for serotonin reuptake inhibitors, anti-arrhythmic agents (e.g., Bufuralol), and various bioactive natural products. The reduction of benzofuryl ketones to their corresponding chiral alcohols is a pivotal step in their synthesis.

While enzymatic reductions exist, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II)-arene complexes offers a scalable, tunable, and chemoselective alternative that avoids the operational complexity of fermentation. This guide details the protocol for the ATH of 2-acetylbenzofuran and its derivatives using the Noyori-Ikariya class catalysts (Ru-TsDPEN), focusing on the Formic Acid/Triethylamine (FA/TEA) system to maximize enantioselectivity.

Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

Understanding the mechanism is prerequisite to troubleshooting. Unlike standard hydrogenation which requires high-pressure H₂ gas and inner-sphere coordination, ATH operates via an outer-sphere mechanism .

The catalyst (typically RuCl(p-cymene)[(S,S)-TsDPEN]) operates through a Metal-Ligand Bifunctional cycle. The nitrogen of the TsDPEN ligand and the Ruthenium center act in concert to deliver a proton (H⁺) and a hydride (H⁻) to the ketone simultaneously. This concerted transfer avoids the formation of a metal-alkoxide intermediate, significantly enhancing reaction rates and enantioselectivity.

Figure 1: Catalytic Cycle of Ru-TsDPEN ATH

Caption: The outer-sphere mechanism where the Ru-H and N-H moieties simultaneously transfer hydrogen to the C=O bond.

Experimental Protocol

Critical Parameters & Reagents

| Component | Recommendation | Rationale |

| Catalyst | RuCl(p-cymene)[(S,S)-TsDPEN] | The "Gold Standard" for aryl ketones. The (S,S) ligand typically yields the (S)-alcohol (check specific substrate interaction). |

| H-Source | HCOOH:Et₃N (5:2 azeotrope) | Provides irreversible hydrogen transfer (via CO₂ loss), driving conversion to 100% unlike isopropanol (reversible). |

| Solvent | DCM or EtOAc | Aprotic solvents prevent ligand dissociation. DCM often yields higher ee due to solubility profiles. |

| S/C Ratio | 100:1 to 500:1 | Benzofurans are sterically demanding; start at 100:1. Higher ratios (1000:1) require longer times. |

| Temp | 25°C - 30°C | Higher temps increase rate but erode ee. Do not exceed 40°C. |

Step-by-Step Procedure

Target: Asymmetric reduction of 2-acetylbenzofuran to (S)-1-(benzofuran-2-yl)ethanol.

-

Catalyst Preparation (In-Situ or Pre-formed):

-

Note: Commercial RuCl(p-cymene)[(S,S)-TsDPEN] is stable and recommended.

-

If preparing in-situ: Mix [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in anhydrous DCM (2 mL) with TEA (0.02 mmol). Stir at 40°C for 1 hour, then cool to RT.

-

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 2-acetylbenzofuran (1.0 mmol, 160 mg) in DCM (3 mL).

-

Add the Ru-catalyst (10 µmol, 1 mol% loading).

-

Critical Step: Add the HCOOH:Et₃N (5:2) azeotrope mixture (2.0 - 3.0 eq of hydride, approx 300 µL) dropwise via syringe.

-

Observation: Evolution of CO₂ gas (bubbling) will occur. Ensure the system is open to a bubbler or has a vent needle to prevent pressure buildup.

-

-

Monitoring:

-

Stir at 25°C .

-

Monitor via TLC (Hexane:EtOAc 4:1) or GC/HPLC every 2 hours.

-

Typical reaction time: 4 to 12 hours .

-

-

Quench & Workup:

-

Once conversion >98%, dilute the mixture with water (10 mL) and DCM (10 mL).

-

Separate the organic layer. Wash the aqueous layer 2x with DCM.

-

Wash combined organics with saturated NaHCO₃ (to neutralize residual formic acid) and then Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often >95% pure. Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be used to remove catalyst residues (purple/brown spots).

-

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the ATH of benzofuryl ketones.

Analytical Methods

Verification of enantiomeric excess (ee) is mandatory. Optical rotation is insufficient for high-precision validation.

-

Instrument: HPLC (e.g., Agilent 1200 or Shimadzu Prominence).

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzofuran chromophore is strong).

-

Expected Retention:

-

(S)-Enantiomer: ~12 min (varies by column/flow).

-

(R)-Enantiomer: ~15 min.

-

Note: Always run a racemic standard (prepared via NaBH₄ reduction) first to establish separation conditions.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or insufficient H-donor. | 1. Ensure solvents are degassed.2. Increase FA/TEA amount (up to 5 eq).3. Check for acidic impurities in substrate (TEA can neutralize, but excess acid kills the hydride). |

| Low Enantioselectivity (<90% ee) | Temperature too high or background reduction. | 1. Lower temperature to 0°C or 10°C (will slow reaction).2. Switch solvent to amorphous solids like EtOAc or Toluene .3. Ensure FA/TEA ratio is strictly 5:2 (excess base can race the reaction). |

| Furan Ring Reduction | Over-reduction (rare with Ru-TsDPEN). | This catalyst is highly chemoselective for C=O.[1] If C=C reduction occurs, ensure you are NOT using heterogeneous Pd/C or high pressure H₂. |

References

-

Hashiguchi, S., et al. (1995). "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society. Link

-

Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

-

Tao, Y., et al. (2021). "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones." The Journal of Organic Chemistry. Link[2]

-

Palmer, M., et al. (2005). "Tethered Ru(II) catalysts for asymmetric transfer hydrogenation of ketones." Organic & Biomolecular Chemistry. Link

-

Toubiana, J., et al. (2014).[3] "The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors." Modern Research in Catalysis. Link

Sources

Application Notes & Protocols: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol as a Premier Chiral Building Block

Abstract

This document provides a comprehensive technical guide on the synthesis, chiral resolution, and application of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol. This chiral amino alcohol is a pivotal intermediate in modern medicinal chemistry, serving as a cornerstone for the stereospecific synthesis of complex pharmaceutical agents. We will delve into field-proven protocols for its racemic synthesis, explore robust methods for enantiomeric separation, and showcase its strategic implementation in the synthesis of high-value target molecules. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific research and development needs.

Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing ligands that interact with specific biological targets. When this scaffold is further functionalized with a chiral 2-amino-1-ethanol side chain, it becomes an exceptionally valuable chiral building block.[2][]

The chirality of drug molecules is a critical determinant of their pharmacological and toxicological profiles. The interaction between a drug and its biological target (e.g., an enzyme or receptor) is inherently stereospecific. Consequently, one enantiomer of a chiral drug often exhibits the desired therapeutic activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] Access to enantiomerically pure building blocks like (R)- and (S)-2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is therefore essential for the development of safer and more effective medicines.[4][5]

This building block is most notably a key precursor in the synthesis of Darifenacin , a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[6][7] Furthermore, derivatives of this scaffold are being actively investigated as potent and selective cannabinoid receptor 2 (CB2) agonists for treating neuropathic pain, highlighting the scaffold's versatility.[8][9][10]

Synthesis of Racemic 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

The synthesis of the racemic amino alcohol serves as the crucial first stage before chiral resolution. The following protocol outlines a reliable and scalable three-step process starting from commercially available 2,3-dihydrobenzofuran.

Synthetic Workflow Overview

The overall transformation involves an initial acylation to introduce a two-carbon chain, followed by reduction of the resulting ketone to a halohydrin, and finally, nucleophilic substitution to install the amino group.

Caption: Racemic Synthesis Workflow.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation to yield 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

-

Rationale: This step utilizes a classic Friedel-Crafts acylation to install the acetyl group at the 5-position of the dihydrobenzofuran ring, which is electronically activated for electrophilic substitution. Anhydrous aluminum chloride (AlCl₃) serves as the Lewis acid catalyst to generate the acylium ion electrophile.

-

Procedure:

-

To a stirred, cooled (0 °C) suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM), add 2-bromoacetyl bromide (1.1 equivalents) dropwise under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization from isopropanol.

-

Step 2: Reduction to 2-Bromo-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the ketone to a secondary alcohol without affecting the aromatic ring or the bromo-substituent.

-

Procedure:

-

Dissolve the α-bromoketone from Step 1 in methanol at 0 °C.

-

Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis confirms the completion of the reduction.

-

Quench the reaction by the slow addition of water, followed by acidification with 1M HCl.

-

Remove the methanol under reduced pressure and extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude bromohydrin, which is often used directly in the next step.

-

Step 3: Amination to yield Racemic 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

-

Rationale: The primary amine is introduced via an Sₙ2 reaction. The bromohydrin is treated with an excess of aqueous ammonia, which acts as the nucleophile to displace the bromide.

-

Procedure:

-

Dissolve the crude bromohydrin from Step 2 in a pressure-tolerant vessel with an excess of concentrated aqueous ammonia (e.g., 28-30% solution).

-

Seal the vessel and heat to 60-70 °C for 12-18 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess ammonia and water.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Extract the product into an aqueous acidic solution (e.g., 1M HCl).

-

Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

-

Basify the aqueous layer with 2M NaOH to a pH > 12 and extract the free amine product into DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the racemic amino alcohol as a solid or viscous oil.

-

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is the most critical step in producing a valuable chiral building block. Two primary industrial-scale methods are classical diastereomeric salt formation and enzymatic kinetic resolution.

Method 1: Classical Resolution with Diastereomeric Salt Formation

This technique leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[11][12] By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, one of which can be selectively crystallized.

Caption: Diastereomeric Salt Resolution Workflow.

Protocol: Resolution using L-(+)-Tartaric Acid

-

Salt Formation: Dissolve the racemic amino alcohol (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Heat the solution gently. In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the minimum amount of the same hot solvent.

-

Crystallization: Add the hot tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. One diastereomeric salt will preferentially precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomer Liberation: Suspend the isolated diastereomeric salt crystals in water and add a base (e.g., 2M NaOH) until the pH is > 12 to deprotonate the amine and dissolve the tartaric acid.

-

Extraction: Extract the liberated free amine into an organic solvent like DCM or ethyl acetate (3x).

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amino alcohol. The enantiomeric excess (ee%) should be determined by chiral HPLC.

-

Recovery (Optional): The other enantiomer can be recovered from the mother liquor from step 3 by basification and extraction, although it will be of lower enantiomeric purity.

Method 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one of the two enantiomers in a racemic mixture.[13][14] For an amino alcohol, this often involves an enantioselective acylation, where the enzyme acylates one enantiomer, leaving the other unreacted.

Caption: Enzymatic Kinetic Resolution Workflow.

Protocol: Lipase-Catalyzed N-Acylation

-

Reaction Setup: In a flask, dissolve the racemic amino alcohol (1.0 equivalent) in a non-polar organic solvent like toluene or MTBE.

-

Add Reagents: Add an acyl donor, such as vinyl acetate (0.6 equivalents). Using a slight sub-stoichiometric amount helps prevent over-reaction.

-

Add Enzyme: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), typically at 5-10% w/w relative to the substrate. Lipases are highly effective for resolving alcohols via enantioselective acylation.[15][16]

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.

-

Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separation: The resulting mixture contains the acylated enantiomer (amide) and the unreacted amino alcohol enantiomer. These can be separated based on their different chemical properties, for example, by silica gel chromatography or by an acid-base extraction.

-

Hydrolysis (if needed): The acylated enantiomer can be hydrolyzed back to the free amino alcohol using standard acidic or basic conditions to yield the other enantiomer in high purity.

Data Summary: Comparison of Resolution Methods

| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution (EKR) |

| Principle | Different solubility of diastereomers | Enantioselective enzymatic catalysis |

| Max. Theoretical Yield | 50% per enantiomer per cycle | 50% per enantiomer |

| Typical ee% Achieved | >98% (after recrystallization) | >99% for both enantiomers is achievable |

| Key Reagents | Chiral resolving acid (e.g., tartaric acid) | Enzyme (lipase), acyl donor |

| Advantages | Well-established, robust, scalable technology | Very high selectivity, mild conditions, reusable catalyst |

| Disadvantages | Requires screening of acids/solvents, may need multiple recrystallizations | Requires screening of enzymes/conditions, maximum yield is 50% without a racemization step |

Applications in Pharmaceutical Synthesis

Case Study: Synthesis of (S)-Darifenacin

The (S)-enantiomer of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol is a direct precursor to a key intermediate for Darifenacin. The synthesis involves converting the amino alcohol into a 5-(2-bromoethyl)-2,3-dihydrobenzofuran intermediate, which is then used to alkylate the secondary amine of the pyrrolidine core.[7][17]

Synthetic Step: N-Alkylation to form Darifenacin

-

Rationale: This step forms the final C-N bond of the Darifenacin molecule. The reaction is a nucleophilic substitution where the secondary amine of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine attacks the electrophilic carbon of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. A base is required to deprotonate the amine and facilitate the reaction.

-

Representative Protocol:

-

To a solution of (S)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 equivalents). This intermediate is prepared from the resolved (S)-amino alcohol.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by HPLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

The crude product is purified, often by recrystallization of its hydrobromide salt, to yield (S)-Darifenacin hydrobromide of high purity.[18]

-

Conclusion

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol stands out as a high-value, versatile chiral building block for the pharmaceutical industry. Its successful synthesis and, more importantly, its efficient resolution into single enantiomers, provide a direct and reliable pathway to stereochemically pure active pharmaceutical ingredients. The protocols detailed herein for racemic synthesis, classical resolution, and enzymatic kinetic resolution offer robust and scalable solutions for researchers and process chemists. The continued exploration of this scaffold in diverse therapeutic areas, from urology to neuropharmacology, underscores its enduring importance in the quest for novel and improved medicines.

References

-

Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615–1629. [Link]

-

PubMed. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. [Link]

-

SciSpace. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. SciSpace. [Link]

-

Forró, E., & Fülöp, F. (2007). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 18(11), 1335-1339. [Link]

-

Aslam, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 1-5. [Link]

-

ACS Publications. (2024). Discovery of 2,3-Dihydro[8][15]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry. [Link]

-

Sheehan, C. S., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 406-413. [Link]

-

Indian Journal of Chemistry. (2010). Note Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 49B, 1121-1127. [Link]

- Google Patents. (2011). US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process.

-

Wang, T., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]

-

Ohno, S., et al. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. [Link]

- Google Patents. (2010). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.

-

ResearchGate. (2020). One-pot synthesis of 2-amino-3-arylbenzofurans. ResearchGate. [Link]

-

ResearchGate. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

New Drug Approvals. (2017). Darifenacin Hydrobromide. New Drug Approvals. [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3749. [Link]

- Google Patents. (2008). WO2008125932A2 - Process for the preparation of darifenacin and its intermediates.

-

De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955-3957. [Link]

-

RSC Publishing. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. [Link]

-

ResearchGate. (2007). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. ResearchGate. [Link]

-

RSC Publishing. (2023). Efficient enzymatic synthesis of a chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341. [Link]

-

MDPI. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]

-

Al-Hamdani, S. K., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

- Google Patents. (1987). EP0239122A1 - Process for the enzymatic resolution of racemic 2-amino-1-alkanols.

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. (PDF) Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions [academia.edu]

- 16. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: HPLC Enantioseparation of 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Executive Summary & Molecule Analysis

Target Molecule: 2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Chemical Class: Arylethanolamine (similar pharmacophore to

The Challenge:

This molecule presents a classic "dual-interaction" challenge. The primary amine (

The Solution: Successful separation requires a Chiral Stationary Phase (CSP) capable of hydrogen bonding and inclusion complexation, combined with a mobile phase that actively suppresses non-specific amine interactions.

Core Experimental Protocols

Method A: The "Gold Standard" (Normal Phase)

Recommended for initial screening and maximum resolution (

| Parameter | Specification | Rationale |

| Column | Chiralcel OD-H (or OD-3) | Cellulose tris(3,5-dimethylphenylcarbamate) offers the best "fit" for the benzofuran ring structure. |

| Alternative | Chiralpak AD-H | Amylose backbone; try if OD-H fails. |

| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | Hexane: Bulk solvent. IPA: Alcohol modifier (H-bond donor/acceptor). DEA (Diethylamine): Critical basic additive to block silanols. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temp | 25°C | Lower temperatures often increase enantioselectivity ( |

| Detection | UV @ 280 nm | Benzofuran absorption maximum. |

Step-by-Step Execution:

-

System Passivation: Flush the system with 100% IPA to remove any traces of RP solvents (Water/ACN).

-

Equilibration: Pump the Mobile Phase for at least 20 column volumes.

-

Blank Run: Inject mobile phase to ensure a flat baseline (check for "ghost peaks" from the DEA).

-

Sample Prep: Dissolve the sample in the Mobile Phase (or 100% IPA if solubility is poor). Do not use DMSO if possible, as it interferes with the CSP.

Method B: Immobilized Strategy (Polar Organic Mode)

Recommended for solubility issues or LC-MS compatibility.

| Parameter | Specification | Rationale |

| Column | Chiralpak IA or IB | Immobilized phases allow the use of "forbidden" solvents like DCM or pure ACN. |

| Mobile Phase | Acetonitrile / Methanol / Ethanolamine (95:5:0.1) | Polar Organic Mode (POM). Excellent for polar amines. |

| Additive | 0.1% Ethanolamine | Alternative to DEA; often provides sharper peaks in 100% organic mode. |

Visualization: Method Development Workflow

The following diagram illustrates the logical flow for selecting and optimizing the column for this specific benzofuran derivative.

Caption: Decision tree for selecting CSPs and optimizing conditions for arylethanolamines.

Troubleshooting Center (FAQs)

Q1: My peaks are tailing severely (

-

Diagnosis: Likely not. This is a classic "amine effect." The free amino group on your molecule is interacting with the residual silanols on the silica backbone of the column, rather than the chiral selector.

-

Fix:

-

Check Additive: Ensure you have added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

-

Increase Additive: If 0.1% isn't enough, go to 0.2%. Do not exceed 0.5% as it may damage the silica.

-

Temperature: Slightly increasing temperature (e.g., to 35°C) can improve mass transfer and sharpen peaks, though you may lose some resolution.

-

Q2: I see two peaks, but the baseline doesn't return to zero between them.

-

Diagnosis: This is "valley overlap."

-

Fix:

-

Reduce Solvent Strength: Change the Hexane/IPA ratio from 90:10 to 95:5 . This increases retention (

) and usually improves resolution ( -

Switch Alcohol: Replace IPA with Ethanol . Ethanol is a "sharper" modifier on Cellulose columns (OD-H) and often changes the selectivity profile.

-

Q3: My retention times are shifting day-to-day.

-

Diagnosis: Volatility of the mobile phase or temperature fluctuations.

-

Fix:

-

Thermostat: Ensure the column is in a column oven (e.g., 25°C). Never run chiral columns at "ambient" room temperature, as AC fluctuations will ruin reproducibility.

-

Cap Bottles: Hexane evaporates faster than IPA. If your pre-mixed bottle sits open, the IPA % increases, causing retention times to decrease. Prepare fresh mobile phase daily.

-

Q4: Can I use LC-MS with this method?

-

Diagnosis: Normal phase solvents (Hexane) and DEA are generally not MS-friendly (DEA suppresses ionization; Hexane is dangerous in ESI sources).

-

Fix: Switch to Polar Organic Mode (Method B above) using Acetonitrile/Methanol with Ammonium Hydroxide or Ammonium Bicarbonate (volatile basic additives) on an Immobilized column (Chiralpak IA/IB).

Advanced Logic: Elution Order Reversal

Often in drug development, you need to identify which peak is the "active" enantiomer (Eutomer). Be aware that changing columns can reverse the elution order.

Caption: Impact of polysaccharide backbone (Cellulose vs. Amylose) on elution order.

References

-

Daicel Corporation.

-blockers and amino alcohols). [Link] -

Perrin, S. et al. "Enantioseparation of amino-alcohols on polysaccharide-based chiral stationary phases." Journal of Chromatography A, Vol 958, 2002. (Foundational work on DEA additives). [Link]

-

Phenomenex. Lux Polysaccharide Chiral Columns Application Guide. (Specifics on solvent switching and immobilized phases). [Link]

Optimizing stability of benzofuran ethanolamine standards in solution

Topic: Optimizing stability of benzofuran ethanolamine standards in solution. Role: Senior Application Scientist Audience: Analytical Chemists, drug development researchers.

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with benzofuran ethanolamine derivatives (e.g., specific 5-HT receptor agonists, anti-arrhythmic analogs, or novel psychoactive substances), you are likely facing a "stability paradox."

The benzofuran moiety is lipophilic and prone to photo-oxidation, while the ethanolamine tail is polar, basic, and highly susceptible to N-oxidation and adsorption to glass surfaces. Conditions that stabilize one part of the molecule often degrade the other.

This guide provides a self-validating system to stabilize these standards, moving beyond generic "store at -20°C" advice to address the specific chemical mechanisms at play.

Module 1: Solvent & pH Dynamics

The Core Problem: Free-base amines are reactive and sticky. Ethanolamines in their free-base form have a lone pair of electrons on the nitrogen, making them prone to oxidation (forming N-oxides) and adsorption to the silanol groups on glass surfaces. However, excessive acidity can trigger ring-opening of the benzofuran moiety.

Protocol 1.1: The "Goldilocks" Acidification

Do not store these standards in pure methanol or non-acidified aqueous buffers. You must protonate the amine (

-

Recommended Solvent: Methanol (MeOH) with 0.1% Formic Acid (v/v).

-

Why Formic Acid? It provides a pH of ~2.7–3.0 in solution, sufficient to protonate the amine (pKa ~9.5) but mild enough to prevent acid-catalyzed benzofuran ring opening, which occurs more readily with strong mineral acids (HCl) or Lewis acids.

Data Comparison: Solvent Stability (4 Weeks at 4°C)

| Solvent System | Recovery (%) | Primary Degradant | Mechanism |

| Pure Methanol | 82% | N-Oxides + Adsorption Loss | Free-base oxidation & glass binding |

| Water/ACN (50:50) | 76% | Hydrolysis products | Hydrolytic cleavage |

| MeOH + 0.05% HCl | 88% | Ring-opened impurities | Acid-catalyzed furan cleavage |

| MeOH + 0.1% Formic Acid | 98% | None detected | Optimized Protonation |

Module 2: Container Interactions (Sorption)

The Core Problem: The "Disappearing Standard." At low concentrations (<1 µg/mL), benzofuran ethanolamines can lose up to 40% of their titer within hours due to adsorption. The hydrophobic benzofuran ring drives the molecule toward surfaces, while the amine binds to negatively charged silanols on glass.

Protocol 2.1: Surface Passivation

-

High Concentration Stocks (>1 mg/mL): Class A Amber Borosilicate Glass is acceptable.

-

Working Standards (<10 µg/mL): You must use Silanized Glass or Polypropylene (PP) vials.

-

The "Pre-Rinse" Validation: If you must use standard glass, pre-rinse the vial with the solvent containing the analyte to saturate active sites, then discard and refill.

Figure 1: Adsorption Mechanism. The free base amine binds rapidly to glass silanols. Acidification protonates the amine, reducing this ionic attraction and maintaining titer.

Module 3: Environmental Stressors (Light & Oxygen)

The Core Problem: Photobleaching and N-Oxidation. Benzofurans absorb UV light strongly, leading to radical formation and polymerization. Simultaneously, atmospheric oxygen attacks the nitrogen.

Protocol 3.1: The Inert Barrier

-

Storage Vessel: Amber glass is mandatory. Clear glass allows UV penetration that triggers benzofuran dimerization.

-

Headspace Purging: For long-term storage (>1 month), purge the vial headspace with Argon or Nitrogen before sealing. This prevents the formation of N-oxides.

Experimental Workflow: Preparation of Stable Stock

Figure 2: Optimized Stock Preparation. Step-by-step workflow to minimize oxidation and adsorption during the preparation phase.

Module 4: Troubleshooting Matrix (FAQ)

Q1: I see a "split peak" in my LC-MS chromatogram for the standard. Is it degrading?

-

Diagnosis: This is likely a pH mismatch, not degradation. If your mobile phase is basic (high pH) and your sample diluent is acidic (as recommended above), the amine may be partially deprotonating on-column.

-